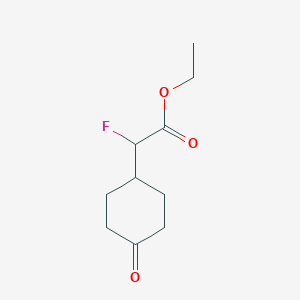

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and materials science. tandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its biological activity and physical characteristics. tandfonline.com The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, as the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov

Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and membrane permeability. tandfonline.comnih.gov Its introduction also affects the molecule's conformation and electronic distribution, potentially leading to stronger binding interactions with target proteins. researchgate.net Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its importance in medicinal chemistry. nih.govresearchgate.net

| Property of Fluorine | Consequence in Molecular Design | Example Application |

|---|---|---|

| High Electronegativity | Alters electron distribution, dipole moment, and pKa of adjacent groups. tandfonline.com | Modulating bioavailability of amine-containing drugs. nih.gov |

| Small van der Waals Radius (1.47 Å) | Acts as a hydrogen isostere (H radius is 1.20 Å), allowing for substitution without significant steric hindrance. tandfonline.com | Mimicking hydrogen while altering electronic properties. |

| Strong Carbon-Fluorine (C-F) Bond | Increases metabolic stability by blocking sites of oxidative metabolism. nih.govresearchgate.net | Prolonging the half-life of a drug molecule. researchgate.net |

| Lipophilicity | Increases the overall lipophilicity of a molecule, which can enhance membrane permeation. nih.gov | Improving absorption and distribution of a therapeutic agent. nih.gov |

Overview of Cyclohexanone (B45756) and Ester Scaffolds in Chemical Transformations

The cyclohexanone ring and the ethyl ester functional group are fundamental building blocks in organic synthesis, providing a versatile platform for a wide range of chemical modifications.

Cyclohexanone is a cyclic ketone that serves as a precursor to numerous complex molecules, including pharmaceuticals and materials like nylon. pearson.comalphachem.biz Its carbonyl group is a hub of reactivity, susceptible to nucleophilic addition, while the adjacent α-carbons can be deprotonated to form enolates, enabling a host of alkylation and condensation reactions. pearson.comorganic-chemistry.org

The Ester functional group , specifically the ethyl ester in this case, is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. researchgate.net This reactivity makes esters valuable intermediates in multi-step syntheses. researchgate.net

| Scaffold | Common Chemical Transformations | Resulting Functional Group/Product |

|---|---|---|

| Cyclohexanone | Reductive Amination | Cyclohexylamine derivatives. pearson.com |

| Wittig Reaction | Alkenes | |

| Aldol (B89426) Condensation | α,β-Unsaturated ketones | |

| Ester | Hydrolysis (acidic or basic) | Carboxylic Acid |

| Reduction (e.g., with LiAlH4) | Primary Alcohol | |

| Aminolysis | Amide |

Positioning of Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate within α-Fluorinated β-Keto Ester Chemistry

This compound belongs to the class of α-fluorinated β-keto esters. This structural motif is of particular interest because it combines the reactivity of a β-keto ester with the unique properties imparted by a fluorine atom at the α-position. These compounds are valuable synthetic intermediates for creating more complex, stereochemically rich fluorinated molecules, such as fluorinated amino acids and alcohols. alaska.edunih.gov

The synthesis of these compounds presents a challenge in controlling the regioselective and stereoselective introduction of the fluorine atom. nih.gov Common methods involve the electrophilic fluorination of a pre-formed β-keto ester enolate using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. mdpi.com The development of catalytic, enantioselective methods for this transformation is a significant area of research, employing both metal-based catalysts and organocatalysts to produce chiral fluorinated building blocks. nih.govmdpi.com The presence of the fluorine atom can influence the keto-enol tautomerism and the acidity of the α-proton, affecting the subsequent reactivity of the molecule. sapub.org

Academic Research Landscape and Emerging Trends for Fluorinated Cyclic Compounds

The field of organofluorine chemistry is dynamic, with continuous development of new synthetic methodologies and applications. nih.gov A major trend is the design of novel reagents and catalytic systems for more efficient, selective, and safer fluorination, fluoroalkylation, and trifluoromethylation reactions. nih.govresearchgate.net There is a growing emphasis on late-stage fluorination, where fluorine is introduced at the final steps of a synthesis, allowing for the rapid diversification of complex molecules.

In the context of cyclic compounds, research is focused on developing stereocontrolled methods to construct fluorinated rings with multiple chiral centers. nih.gov The selective fluorination of cycloalkenes and other cyclic precursors is being explored to access pharmacologically relevant scaffolds. nih.gov Furthermore, researchers are investigating how fluorination patterns, such as vicinal (1,2-disubstituted) versus skipped (1,3-disubstituted) motifs, impact molecular properties like lipophilicity and conformation. acs.org The insights gained from these studies guide the rational design of new fluorinated compounds for applications in medicine and materials science. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSWSFLKHYVHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC(=O)CC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk For ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate, the primary disconnections involve the carbon-fluorine bond and the carbon-carbon bonds forming the cyclohexanone (B45756) and ethyl acetate (B1210297) moieties.

A logical retrosynthetic approach would involve two main disconnections:

C-F Bond Disconnection: This is a common strategy for fluorinated compounds and points towards an electrophilic fluorination of a precursor molecule. slideshare.net In this case, the precursor would be an enolate or enamine derivative of ethyl 2-(4-oxocyclohexyl)acetate.

C-C Bond Disconnection: This strategy focuses on building the carbon skeleton. One could disconnect the bond between the fluorinated carbon and the cyclohexanone ring, suggesting a reaction between a fluorinated acetate derivative and a cyclohexanone synthon. Another possibility is to disconnect the ethyl acetate side chain from the cyclohexanone ring, which would involve the alkylation of a cyclohexanone enolate with a fluorinated electrophile. slideshare.net

These disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.

Classical Synthetic Approaches for Fluoroacetates and Cyclohexanone Derivatives

Classical approaches to the synthesis of compounds like this compound often involve well-established reactions such as electrophilic fluorination and esterification.

The direct fluorination of β-keto esters is a widely used method for introducing a fluorine atom at the α-position. mdpi.com This approach typically involves the use of an electrophilic fluorinating agent, with Selectfluor® and N-fluorobenzenesulfonimide (NFSI) being common choices. mdpi.com

The reaction proceeds via the enolate of the β-keto ester, which acts as a nucleophile and attacks the electrophilic fluorine source. The general mechanism can be summarized as follows:

Enolate Formation: A base is used to deprotonate the α-carbon of the β-keto ester, forming an enolate.

Nucleophilic Attack: The enolate then attacks the electrophilic fluorine atom of the fluorinating agent.

Product Formation: The desired α-fluoro-β-keto ester is formed.

A variety of reaction conditions have been developed to optimize this transformation, including the use of different bases, solvents, and fluorinating agents. researchgate.net For instance, mechanochemical methods have been explored to improve the efficiency and selectivity of the fluorination of liquid β-ketoesters. researchgate.net

Table 1: Examples of Electrophilic Fluorinating Agents

| Fluorinating Agent | Abbreviation |

| N-fluorobenzenesulfonimide | NFSI |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |

Esterification is a fundamental reaction in organic synthesis, and it plays a crucial role in the preparation of ethyl acetate derivatives. chemguide.co.uk The most common method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk

In the context of synthesizing this compound, one could envision a route where 2-fluoro-2-(4-oxocyclohexyl)acetic acid is esterified with ethanol (B145695). chemguide.co.uk However, the synthesis of the fluorinated carboxylic acid precursor can be challenging.

An alternative approach involves the direct synthesis of ethyl fluoroacetate (B1212596) from ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) using a fluoride (B91410) source like potassium fluoride. chemicalbook.comorgsyn.org This reaction is a nucleophilic substitution where the fluoride ion displaces the halide. The resulting ethyl fluoroacetate can then be used in subsequent steps to introduce the cyclohexanone moiety.

Trifluoroacetic acid has also been investigated as a catalyst for esterification reactions. acs.orgacs.org Its high acidity and the ease of its removal from the reaction mixture make it an attractive option in certain cases. acs.org

The synthesis of functionalized cyclohexanone rings is a well-developed area of organic chemistry. nih.govnih.gov Various methods can be employed to introduce substituents and functional groups onto the cyclohexanone scaffold. These methods can be broadly categorized into:

Ring-Forming Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing substituted cyclohexene (B86901) rings, which can then be converted to cyclohexanones. nih.gov Other methods include ring-expansion reactions of cyclopentanones and tandem reaction sequences involving cyclization and rearrangement. nih.govresearchgate.net

Functionalization of Pre-existing Rings: This involves modifying a pre-existing cyclohexanone ring through reactions such as alkylation, aldol (B89426) condensation, and Michael addition. nih.gov For example, a cyclohexanone enolate can be reacted with an appropriate electrophile to introduce a side chain.

In the synthesis of this compound, a multi-step sequence could involve the initial synthesis of a functionalized cyclohexanone derivative, followed by the introduction of the fluoro-ethyl acetate group.

Advanced and Stereoselective Synthetic Techniques

The development of stereoselective methods for the synthesis of fluorinated compounds is of great importance, as the biological activity of these molecules is often dependent on their stereochemistry. acs.org

Catalytic asymmetric fluorination has emerged as a powerful tool for the enantioselective synthesis of chiral organofluorine compounds. acs.orgacs.org These methods utilize chiral catalysts to control the stereochemical outcome of the fluorination reaction.

Several catalytic systems have been developed for the enantioselective fluorination of β-keto esters, including:

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been used as phase-transfer catalysts for the enantioselective fluorination of β-keto esters with NFSI. acs.org

Organocatalysis: Chiral primary amines have been shown to be effective organocatalysts for the enantioselective α-fluorination of ketones. nih.gov

Metal Catalysis: Chiral metal complexes, such as those based on nickel, have been used to catalyze the enantioselective fluorination of carbonyl compounds. organic-chemistry.org

These methods have enabled the synthesis of α-fluoro-β-keto esters with high enantiomeric excesses. acs.org The development of new and more efficient catalytic systems remains an active area of research. acs.org

Table 2: Comparison of Catalytic Asymmetric Fluorination Methods

| Catalytic System | Catalyst Type | Fluorinating Agent |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | NFSI |

| Organocatalysis | Chiral Primary Amines | NFSI |

| Metal Catalysis | Chiral Metal Complexes | Selectfluor® |

Enzymatic Synthesis and Biocatalytic Transformations

The application of enzymatic and biocatalytic methods offers a green and highly selective alternative for the synthesis of fluorinated compounds. While direct enzymatic synthesis of this compound is not widely documented, biocatalysis provides powerful tools for key steps like asymmetric fluorination and esterification.

Biocatalytic Fluorination: The introduction of a fluorine atom with high stereoselectivity is a significant synthetic challenge. Directed evolution of enzymes has yielded biocatalysts capable of performing enantioselective C(sp³)–H fluorination. nih.govchemrxiv.org For instance, repurposed non-haem iron enzymes have been engineered to catalyze C–H fluorination on a range of substrates, achieving excellent enantioselectivity. nih.govchemrxiv.org This approach could potentially be adapted to fluorinate a precursor of the target molecule, offering a direct and asymmetric route to the C-F bond.

Another biocatalytic strategy involves the use of aldolase (B8822740) enzymes. Type II pyruvate (B1213749) aldolase HpcH and its engineered variants have been shown to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes. nih.gov This method allows for the asymmetric construction of molecules containing secondary or tertiary fluoride centers, providing a potential pathway to fluorinated building blocks for more complex structures like this compound. nih.gov

Enzymatic Esterification: Lipases are commonly employed for esterification due to their mild reaction conditions and high selectivity. For example, the immobilized lipase (B570770) from Candida antarctica (Novozym® 435) is highly effective in catalyzing esterification reactions, such as the synthesis of 2-ethylhexyl ferulate. researchgate.net A similar enzymatic approach could be envisioned for the final esterification step to produce this compound from a fluorinated carboxylic acid precursor. This method avoids harsh acidic or basic conditions that could compromise the ketone or fluoro-group.

| Enzyme Class | Potential Application in Synthesis | Substrate Example | Key Advantage |

| Non-haem Iron Enzymes | Asymmetric C-H Fluorination | Prochiral alkanes | High enantioselectivity, direct C-F bond formation. nih.govchemrxiv.org |

| Aldolases (e.g., HpcH) | Asymmetric C-C bond formation with fluorinated donors | β-fluoro-α-ketoacids and aldehydes | Creates stereogenic tertiary fluorides. nih.gov |

| Lipases (e.g., Novozym® 435) | Esterification | Ferulic acid and 2-ethyl hexanol | Mild conditions, high conversion rates. researchgate.net |

Hydroxy-Fluorine Exchange Reactions for Cyclohexane (B81311) Fluorination

A common and practical route to introduce fluorine into a molecule is through the substitution of a hydroxyl group, known as deoxofluorination. This is particularly relevant for the fluorination of the cyclohexane ring. Several reagents have been developed for this transformation.

Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor, are widely used deoxofluorinating reagents that can convert primary, secondary, and tertiary alcohols into their corresponding fluorides. organic-chemistry.org Aminodifluorosulfinium salts have been developed as more stable and selective alternatives to DAST, often resulting in fewer elimination byproducts. organic-chemistry.org

Another effective reagent is pyridinium (B92312) polyhydrogen fluoride (Olah's reagent), which is particularly useful for converting secondary and tertiary alcohols to alkyl fluorides. orgsyn.org This method is often more convenient and economical than traditional halogen exchange reactions. orgsyn.org For substrates prone to rearrangement or elimination under acidic conditions, newer reagents like AlkylFluor and PyFluor offer practical and high-yielding deoxyfluorination of primary and secondary alcohols with increased safety and stability. organic-chemistry.org

The reaction of primary and secondary alcohols with perfluorobutanesulfonyl fluoride in the presence of a strong organic base also provides a pathway to the corresponding fluoro compounds. google.com The choice of reagent depends on the specific substrate, its functional group tolerance, and the desired stereochemical outcome.

| Reagent | Substrate Type | Typical Conditions | Advantages/Disadvantages |

| DAST / Deoxo-Fluor | Alcohols | Anhydrous solvent, low temperature | Widely applicable; can be thermally unstable. |

| Aminodifluorosulfinium salts | Alcohols | Promotion by fluoride source | Storage-stable, greater selectivity than DAST. organic-chemistry.org |

| Pyridinium Polyhydrogen Fluoride | Alcohols, Alkenes | Neat or in solvent | Convenient and economical; corrosive. orgsyn.org |

| PyFluor / AlkylFluor | Alcohols | Organic solvent | Thermally stable, minimal elimination byproducts. organic-chemistry.org |

| Perfluorobutanesulfonyl fluoride | Alcohols | Strong organic base, anhydrous solvent | Effective for primary and secondary alcohols. google.com |

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, utilizing microreactors and continuous-flow systems, has emerged as a powerful methodology for organic synthesis, particularly for reactions involving hazardous reagents or requiring precise control. beilstein-journals.org Fluorination reactions often benefit significantly from this technology. pharmtech.comsciencedaily.com

The use of flow reactors enhances safety by minimizing the volume of hazardous reagents, such as toxic and corrosive fluorinating agents, at any given time. pharmtech.comvapourtec.com The high surface-area-to-volume ratio in microreactors allows for superior temperature control and mixing, leading to improved reaction efficiency, higher yields, and better selectivity compared to traditional batch processes. beilstein-journals.orgpharmtech.com

For instance, the asymmetric copper-catalyzed fluorination of cyclic β-keto esters has been successfully demonstrated in a continuous-flow microreactor, achieving high yields and excellent enantioselectivities with very short reaction times (0.5 to 20 minutes). rsc.org This approach is directly analogous to a potential key step in synthesizing this compound. Furthermore, flow chemistry facilitates the use of solid-supported reagents and scavengers, enabling in-line purification and simplifying the work-up process. vapourtec.com This integration of reaction and purification streamlines the synthesis of complex molecules and is well-suited for producing fluorinated pharmaceutical intermediates. sciencedaily.comeurekalert.org

| Feature of Flow Chemistry | Benefit for Fluorination Synthesis |

| Enhanced Safety | Safe handling of toxic/corrosive fluorinating agents in small, contained volumes. vapourtec.com |

| Precise Reaction Control | Efficient heat and mass transfer leads to improved yields and selectivity. pharmtech.com |

| Rapid Reaction Times | Short residence times (minutes) can significantly accelerate synthesis. rsc.org |

| Scalability | Straightforward scaling from laboratory to production quantities. |

| Integration | Allows for multi-step transformations and in-line purification. vapourtec.comeurekalert.org |

Purification and Isolation Techniques for Complex Organic Syntheses

The purification of complex organic molecules like this compound from reaction mixtures is critical to obtaining a final product of high purity. A variety of standard and specialized techniques are employed.

Standard purification methods include distillation, crystallization, and chromatography. reachemchemicals.com

Distillation: Useful for separating liquids with different boiling points, such as removing solvents or separating the final product if it is a volatile liquid. reachemchemicals.com

Crystallization/Recrystallization: A powerful technique for purifying solid compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent system. reachemchemicals.com

Chromatography: This is one of the most versatile purification techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly used to separate compounds based on polarity. reachemchemicals.com For more challenging separations, High-Performance Liquid Chromatography (HPLC) offers higher resolution. nih.gov

For fluorinated compounds, specialized techniques known as "fluorous" methods can be highly effective. These methods utilize a perfluoroalkyl chain as a "phase tag." nih.govresearchgate.net

Fluorous Solid-Phase Extraction (F-SPE): A fluorous-tagged molecule can be selectively retained on a fluorous reverse-phase silica gel cartridge, while non-fluorous impurities are washed away. The desired compound is then eluted with a fluorinated solvent. This technique is ideal for parallel synthesis and rapid purification. researchgate.net

Fluorous Liquid-Liquid Extraction (F-LLE): This technique involves partitioning between a standard organic solvent and a fluorous solvent (e.g., perfluorohexane). The highly fluorinated compounds preferentially dissolve in the fluorous phase, allowing for a clean separation from non-fluorous materials. researchgate.net

Fluorous Flash Chromatography (F-FC): This method provides a scalable separation with better resolution than F-SPE and is more adaptable for larger quantities than HPLC. nih.gov

| Purification Technique | Principle of Separation | Application |

| Fractional Distillation | Difference in boiling points | Separation of volatile liquid products from impurities or solvents. reachemchemicals.com |

| Recrystallization | Differential solubility | Purification of solid products or intermediates. reachemchemicals.com |

| Column Chromatography | Differential adsorption based on polarity | General purpose purification of intermediates and final products. reachemchemicals.com |

| Fluorous Solid-Phase Extraction (F-SPE) | Affinity for a fluorous stationary phase | Rapid purification of fluorous-tagged compounds. researchgate.net |

| Fluorous Liquid-Liquid Extraction (F-LLE) | Partitioning between organic and fluorous solvents | Separation of fluorous-tagged compounds from non-fluorous reagents/byproducts. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate

Reactivity at the Fluoroacetyl Moiety

The fluoroacetyl moiety is characterized by the presence of a fluorine atom and an ester group on the same carbon. This arrangement significantly influences the reactivity of this part of the molecule.

The carbon atom bearing the fluorine is a potential site for nucleophilic substitution. However, the direct displacement of the fluoride (B91410) ion is generally challenging due to the high strength of the carbon-fluorine bond. Nucleophilic substitution reactions at an α-fluoro carbonyl position often require specific conditions or proceed through alternative mechanisms.

Recent developments in nucleophilic fluorination and substitution reactions have identified various reagents that can effect such transformations. For instance, reagents like silver fluoride (AgF) and triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) have been employed for nucleophilic fluorine substitution on alkyl halides. rsc.org While direct substitution on ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate is not explicitly documented, analogous reactions on similar α-halo esters suggest that under suitable conditions with potent nucleophiles, substitution could be induced. The reaction would likely proceed via an SN2 or an elimination-addition mechanism, depending on the nucleophile and reaction conditions.

Table 1: Plausible Nucleophilic Substitution Reactions at the Fluorinated Carbon

| Nucleophile | Expected Product | Plausible Mechanism |

|---|---|---|

| Strong Nucleophiles (e.g., Grignard reagents) | Alkylated product | SN2-type displacement or addition to the ester carbonyl |

| Soft Nucleophiles (e.g., Thiolates) | Thioether product | SN2 displacement |

It is important to note that the presence of the adjacent ester carbonyl group can activate the α-position towards nucleophilic attack, although the strong electron-withdrawing nature of fluorine can also influence the stability of potential intermediates.

The presence of an α-fluorine atom has a profound electronic effect on the adjacent ester carbonyl group. The high electronegativity of fluorine leads to a strong inductive electron withdrawal (-I effect), which increases the electrophilicity of the carbonyl carbon. beilstein-journals.org This enhanced electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles compared to its non-fluorinated analog.

However, studies on α-fluoroketones have shown that conformational effects can sometimes counteract this increased electronic reactivity. beilstein-journals.orgbrighton.ac.uk The lone pairs of the fluorine atom can cause repulsion with the carbonyl π-system, disfavoring conformations that are optimal for nucleophilic attack. beilstein-journals.org In the case of this compound, the molecule will adopt a conformation that balances these steric and electronic effects.

The interaction between the C-F bond and the carbonyl group can also be considered in terms of orbital interactions. nih.gov These interactions can influence the ground state stability and the transition state energies of reactions involving the carbonyl group. Research has shown that C-F bonds can engage in weak "n→π*" interactions with carbonyl carbons. nih.gov

Table 2: Influence of α-Fluorine on Carbonyl Reactivity

| Property | Influence of α-Fluorine | Rationale |

|---|---|---|

| Carbonyl Electrophilicity | Increased | Strong inductive effect of fluorine. beilstein-journals.org |

| Susceptibility to Nucleophilic Attack | Generally Increased | Enhanced electrophilicity of the carbonyl carbon. |

| Rate of Hydrolysis | Increased | The electron-withdrawing fluorine atom stabilizes the tetrahedral intermediate. |

Transformations of the 4-Oxocyclohexyl Ring System

The 4-oxocyclohexyl ring possesses a ketone functionality, which is a versatile handle for a variety of chemical transformations.

The ketone carbonyl group in the cyclohexyl ring can readily undergo reactions typical of ketones. One of the fundamental processes is enolization, where a proton is removed from a carbon atom α to the carbonyl group to form an enol or an enolate. msu.eduyoutube.com This process is catalyzed by both acids and bases. The formation of the enolate is a key step for many subsequent reactions.

The carbonyl group can also be derivatized to form a range of functional groups. These reactions are often used for protection of the ketone or for the introduction of new functionalities.

Table 3: Common Derivatization Reactions of the 4-Oxocyclohexyl Ketone

| Reagent | Product |

|---|---|

| Hydroxylamine | Oxime |

| Hydrazine | Hydrazone |

| Ethylene glycol (acid catalyst) | Ketal (cyclic acetal) |

The α-carbons of the cyclohexanone (B45756) ring are nucleophilic upon formation of an enolate. msu.edu This allows for a variety of electrophilic substitution reactions, including α-alkylation and α-functionalization. arkat-usa.orgmdpi.com These reactions are fundamental for carbon-carbon bond formation and the introduction of various substituents on the cyclohexyl ring.

The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions to form either the kinetic or thermodynamic enolate. youtube.com For the 4-oxocyclohexyl ring in the target molecule, both α-positions are equivalent.

Table 4: Examples of α-Functionalization Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Alkyl halide (e.g., CH3I) with a strong base | α-Alkylation | α-Alkyl ketone |

| Bromine (Br2) in acetic acid | α-Halogenation | α-Bromo ketone |

The cyclohexanone ring can participate in various rearrangement and cycloaddition reactions. Ring expansions and contractions are possible under specific conditions. For instance, the Tiffeneau-Demjanov rearrangement could be employed to expand the six-membered ring to a seven-membered ring. libretexts.org Beckmann rearrangement of the corresponding oxime can also lead to a ring-expanded lactam. libretexts.org

Cycloaddition reactions, such as the [2+2] cycloaddition with a ketene, could potentially be used to form a bicyclic system. libretexts.org The Favorskii rearrangement is another possibility for cyclic α-haloketones, leading to ring contraction. libretexts.org While the substrate itself is not an α-haloketone, it could be converted to one to initiate such a rearrangement.

Table 5: Potential Ring Rearrangement and Cycloaddition Reactions

| Reaction Name | Description | Potential Outcome for the 4-Oxocyclohexyl System |

|---|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. | Ring expansion to a seven-membered lactam. libretexts.org |

| Wolff Rearrangement | Conversion of an α-diazoketone to a ketene, often leading to ring contraction. | Ring contraction to a five-membered ring acid derivative. ntu.ac.uk |

Ester Group Reactivity and Functional Group Interconversions

The reactivity of the ethyl ester group in this compound is central to its utility as a synthetic intermediate. The ester can undergo a variety of transformations, allowing for the introduction of new functional groups or modification of the molecule's core structure.

Transesterification and Saponification

Transesterification is a process where the ethoxy group of the ester is exchanged with another alkoxy group. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid or a solid acid catalyst like Amberlyst-15 would lead to the formation of the corresponding methyl ester, Mthis compound, and ethanol (B145695). researchgate.net The equilibrium of this reaction can be shifted towards the product side by removing the ethanol as it is formed.

Saponification , the hydrolysis of an ester under basic conditions, is a fundamental reaction of this functional group. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, yields 2-fluoro-2-(4-oxocyclohexyl)acetic acid and ethanol. bue.edu.eg The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide byproduct. egyankosh.ac.in The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. bue.edu.egegyankosh.ac.in For sterically hindered esters, harsher conditions such as higher temperatures or stronger bases may be required to achieve complete hydrolysis.

| Reaction | Reactants | Catalyst/Conditions | Products |

|---|---|---|---|

| Transesterification | Methanol (excess) | H₂SO₄ (catalytic) or Amberlyst-15, Heat | Mthis compound, Ethanol |

| Saponification | Sodium Hydroxide (aq) | Heat, followed by H₃O⁺ workup | 2-fluoro-2-(4-oxocyclohexyl)acetic acid, Ethanol |

Reduction and Oxidation Pathways of the Ester and Ketone

The presence of both an ester and a ketone in this compound allows for selective transformations depending on the choice of reagents.

Reduction: The ketone and ester functionalities exhibit different reactivities towards reducing agents. The ketone group is more readily reduced than the ester. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) , will selectively reduce the ketone to a secondary alcohol, yielding Ethyl 2-fluoro-2-(4-hydroxycyclohexyl)acetate, while leaving the ester group intact. brainly.inyoutube.com This chemoselectivity is a valuable tool in the synthesis of more complex molecules. The reduction of the cyclohexanone ring can lead to the formation of two diastereomers, cis and trans, depending on the direction of hydride attack.

To reduce the less reactive ester group, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. youtube.com Treatment with LiAlH₄ would reduce both the ester and the ketone, resulting in the formation of (2-fluoro-2-(4-hydroxycyclohexyl)ethyl)methanol.

Oxidation: The ketone moiety is susceptible to oxidation, particularly through the Baeyer-Villiger oxidation . masterorganicchemistry.com This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester). masterorganicchemistry.comucla.edu In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a seven-membered lactone. The regioselectivity of the oxygen insertion is influenced by the migratory aptitude of the adjacent carbon atoms. The presence of the α-fluoro substituent can exert a significant stereoelectronic effect on the reaction, potentially influencing the regiochemical outcome. masterorganicchemistry.com The ester group is generally stable under these conditions.

| Reaction Type | Reagent | Functional Group Targeted | Major Product |

|---|---|---|---|

| Selective Reduction | Sodium Borohydride (NaBH₄) | Ketone | Ethyl 2-fluoro-2-(4-hydroxycyclohexyl)acetate |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (2-fluoro-2-(4-hydroxycyclohexyl)ethyl)methanol |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Ketone | Corresponding Lactone |

Acid-Base Properties and Tautomeric Equilibria (e.g., keto-enol tautomerism)

The presence of α-hydrogens on the carbon atom adjacent to the ketone carbonyl group allows for the existence of a keto-enol tautomerism . libretexts.org Tautomers are constitutional isomers that readily interconvert. In this equilibrium, a proton and a double bond shift their positions. For this compound, the keto form is in equilibrium with its enol tautomer, where a double bond is formed within the cyclohexane (B81311) ring and the carbonyl oxygen is protonated to a hydroxyl group.

The position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of substituents. masterorganicchemistry.com Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the presence of the electron-withdrawing fluorine atom at the α-position to the ester can influence the acidity of the neighboring protons and potentially affect the keto-enol equilibrium. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study this equilibrium and determine the relative concentrations of the keto and enol forms under different conditions. nih.gov

The α-hydrogens of the ketone are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. This acidity is a key factor in many reactions of ketones, such as aldol (B89426) condensations and α-halogenations.

| Tautomer | Key Structural Features | Relative Stability (General) |

|---|---|---|

| Keto Form | C=O group in the cyclohexane ring | Generally more stable |

| Enol Form | C=C double bond and -OH group in the cyclohexane ring | Generally less stable |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a full assignment of all proton and carbon signals and provides insights into the molecule's conformation.

¹H NMR: Chemical Shifts, Coupling Constants, and Conformational Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethyl group and the substituted cyclohexyl ring. The ethyl group protons appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), arising from scalar coupling to each other.

The protons of the cyclohexyl ring exhibit more complex splitting patterns due to their diastereotopic nature and conformational dynamics. The proton at the C2 position, adjacent to the fluorine and the ester group, is of particular diagnostic importance. It is expected to appear as a doublet of multiplets due to coupling with the fluorine atom and the adjacent protons on the cyclohexyl ring. The magnitude of the geminal H-F coupling constant provides valuable structural information. The chair conformation of the cyclohexanone (B45756) ring will lead to distinct signals for the axial and equatorial protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH (C2-H) | 4.8 - 5.2 | dm (doublet of multiplets) | ²JH-F = 45-50 |

| OCH₂ (ethyl) | 4.1 - 4.3 | q (quartet) | ³JH-H = 7.1 |

| CH₂ (cyclohexyl, C3/C5 axial) | 2.3 - 2.5 | m (multiplet) | |

| CH₂ (cyclohexyl, C3/C5 equatorial) | 2.1 - 2.3 | m (multiplet) | |

| CH (cyclohexyl, C1) | 2.0 - 2.2 | m (multiplet) | |

| CH₂ (cyclohexyl, C2'/C6' axial) | 1.8 - 2.0 | m (multiplet) | |

| CH₂ (cyclohexyl, C2'/C6' equatorial) | 1.6 - 1.8 | m (multiplet) | |

| CH₃ (ethyl) | 1.2 - 1.4 | t (triplet) | ³JH-H = 7.1 |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

¹³C NMR: Carbon Backbone and Functional Group Identification

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ketone and the ester, the carbon atom bearing the fluorine, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. The signal for the carbon atom directly attached to the fluorine (C2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JC-F in Hz) |

| C=O (ketone) | 208 - 212 | |

| C=O (ester) | 168 - 172 | |

| CF (C2) | 88 - 92 | 180 - 200 |

| OCH₂ (ethyl) | 61 - 63 | |

| C1 (cyclohexyl) | 45 - 49 | |

| C3/C5 (cyclohexyl) | 40 - 44 | |

| C2'/C6' (cyclohexyl) | 28 - 32 | |

| CH₃ (ethyl) | 13 - 15 |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

¹⁹F NMR: Fluorine Environment and Through-Space/Bond Interactions

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, which will be split into a doublet by the adjacent proton on C2. The chemical shift of the fluorine signal is indicative of its electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C2-F | -180 to -200 | d (doublet) | ²JF-H = 45-50 |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the cyclohexyl ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity of the ester group to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the cyclohexyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups. The spectra of this compound are expected to show characteristic absorption bands for the ketone and ester carbonyl groups, the C-F bond, and the C-O bonds. The C=O stretching vibrations for the ketone and ester are expected to appear as two distinct, strong bands in the IR spectrum. The C-F stretching vibration will also be a prominent feature.

Table 4: Predicted IR and Raman Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1725 | 1710 - 1725 | Strong (IR), Medium (Raman) |

| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 | Strong (IR), Medium (Raman) |

| C-F Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |

| C-O Stretch (Ester) | 1150 - 1250 | 1150 - 1250 | Strong (IR), Weak (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium (IR & Raman) |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition. The electron ionization (EI) mass spectrum would likely show characteristic fragmentation pathways, including the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate (B1210297) moiety, and fragmentation of the cyclohexyl ring.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 202.1056 | Molecular Ion (C₁₀H₁₅FO₃) |

| [M - OCH₂CH₃]⁺ | 157 | Loss of ethoxy group |

| [M - COOCH₂CH₃]⁺ | 129 | Loss of ethyl carboxylate group |

| [C₆H₈O]⁺ | 96 | Fragmentation of cyclohexanone ring |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for the compound This compound . While information is available for structurally similar compounds, such as those without the fluorine substituent or with different functional group positions, detailed advanced spectroscopic and crystallographic analyses for the title compound are not present in the available search results.

Therefore, it is not possible to provide the requested detailed research findings, including data tables for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), or a discussion on its X-ray crystallography, as this information does not appear to be published.

For context, the characterization techniques requested are powerful methods used to determine the precise structure and properties of chemical compounds:

X-ray Crystallography for Solid-State Structure and Stereochemical Determination:If the compound can be grown as a suitable single crystal, X-ray crystallography can provide an unambiguous three-dimensional model of the molecule. This technique would reveal the precise bond lengths, bond angles, and the stereochemistry of the chiral center created by the fluorine atom.

Without experimental data from these techniques for this compound, any discussion would be purely hypothetical and would not meet the requirement for scientifically accurate content based on detailed research findings.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

A thorough investigation into the computational chemistry and theoretical aspects of this compound reveals a significant gap in publicly available scientific literature. While the user-provided outline requests a detailed analysis of this specific compound, extensive searches have not yielded any dedicated studies on its electronic structure, reactivity, conformational analysis, or reaction mechanisms. The current body of research focuses on structurally similar, but distinct, molecules.

Computational chemistry provides invaluable insights into the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting ground state properties, molecular orbital energies, and the energetics of chemical reactions. For a molecule like this compound, such studies would elucidate the influence of the fluorine atom and the oxocyclohexyl group on its electronic distribution and reactivity.

Furthermore, conformational analysis and potential energy surface exploration would be critical in understanding the molecule's three-dimensional structure and the energy barriers between different spatial arrangements. This, in turn, would inform molecular dynamics simulations, offering a view of its flexibility and interactions with solvents over time. The study of non-covalent interactions, such as the potential for intramolecular hydrogen bonds or other weak interactions involving the fluorine and carbonyl groups, would also be a key area of investigation.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate

Prediction of Spectroscopic Parameters (e.g., NMR shielding tensors, IR vibrational frequencies) of Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) shielding tensors and Infrared (IR) vibrational frequencies, providing a detailed picture of its electronic structure and dynamic behavior. These predictions are invaluable for structural elucidation and for understanding the influence of various functional groups on the spectroscopic properties of the molecule.

Theoretical Prediction of NMR Shielding Tensors

The prediction of NMR chemical shifts through computational methods has become a standard procedure in chemical research. nih.govnih.gov The most common approach involves the use of Density Functional Theory (DFT) to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govmdpi.com The chemical shift (δ) is then determined by comparing the calculated isotropic shielding constant (σ) of a nucleus in the molecule to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the chosen level of theory, including the functional and the basis set. nih.gov For organofluorine compounds, specific computational protocols have been developed to achieve high accuracy, as the 19F chemical shifts are particularly sensitive to the electronic environment. nih.govrsc.orgnsf.govnih.govresearchgate.net Calculations are typically performed on the molecule's optimized geometry to ensure that the predicted parameters correspond to a stable conformation.

For this compound, computational models would predict the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The cyclohexane (B81311) ring's conformational flexibility (chair conformations) would be a critical factor, and predicted spectra would likely be a Boltzmann-weighted average of the spectra for the most stable conformers. researchgate.net

Below are illustrative tables of predicted NMR chemical shifts for this compound, based on typical values for the functional groups present.

Illustrative Predicted ¹H and ¹⁹F NMR Chemical Shifts

This table is a hypothetical representation of what a DFT calculation might predict. Actual values would be determined by specific computational methods.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H (on Cα to ester) | 4.8 - 5.2 | Doublet | Deshielded by adjacent fluorine and ester oxygen. |

| H (cyclohexyl, axial) | 2.1 - 2.5 | Multiplet | Protons on the cyclohexane ring. |

| H (cyclohexyl, equatorial) | 2.3 - 2.7 | Multiplet | Protons on the cyclohexane ring. |

| H (ethyl CH₂) | 4.1 - 4.3 | Quartet | Methylene (B1212753) group of the ethyl ester. researchgate.net |

| H (ethyl CH₃) | 1.2 - 1.4 | Triplet | Methyl group of the ethyl ester. modgraph.co.uk |

Illustrative Predicted ¹³C NMR Chemical Shifts

This table is a hypothetical representation of what a DFT calculation might predict. Actual values would be determined by specific computational methods.

| Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (ketone) | 208 - 212 | Carbonyl carbon of the cyclohexanone (B45756) ring. researchgate.net |

| C=O (ester) | 168 - 172 | Carbonyl carbon of the ethyl ester group. |

| C-F | 88 - 95 | Carbon bearing the fluorine atom, significantly deshielded. |

| C (cyclohexyl, adjacent to C=O) | 40 - 45 | Alpha-carbons to the ketone. |

| C (cyclohexyl, other) | 25 - 35 | Other carbons in the cyclohexane ring. researchgate.net |

| O-CH₂ (ethyl) | 61 - 63 | Methylene carbon of the ethyl ester. |

Theoretical Prediction of IR Vibrational Frequencies

Theoretical calculations are also employed to predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.govacs.org

For this compound, the most prominent predicted peaks would correspond to the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-F bond. orgchemboulder.comspectroscopyonline.comspectroscopyonline.com The exact positions of the carbonyl stretches are sensitive to the local molecular geometry. pg.edu.plresearchgate.netmsu.edu The C-O bonds of the ester group would also show characteristic stretching frequencies. researchgate.netwpmucdn.com

Illustrative Predicted IR Vibrational Frequencies

This table is a hypothetical representation of what a DFT calculation might predict. Actual values would be determined by specific computational methods.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | From the cyclohexane and ethyl groups. libretexts.org |

| C=O Stretch (Ketone) | 1715 - 1725 | Strong | Carbonyl group on the cyclohexane ring. orgchemboulder.comspectroscopyonline.com |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | Carbonyl group of the ethyl ester. researchgate.netwpmucdn.com |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Stretch of the C-O single bond in the ester. |

The computational prediction of these spectroscopic parameters serves as a powerful adjunct to experimental analysis. It allows for the assignment of complex spectra, aids in the confirmation of molecular structure, and provides a deeper understanding of the electronic and conformational properties of this compound.

Applications and Utility of Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of a fluorine atom in organic molecules can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which are desirable traits in the development of pharmaceuticals and agrochemicals. acs.org Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate serves as a key starting material for introducing these beneficial properties into a variety of molecular scaffolds.

This compound is an ideal precursor for the synthesis of a wide range of fluorinated carbocyclic and heterocyclic compounds. The presence of both a ketone and an ester functionality allows for a variety of chemical transformations. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Michael additions, and Robinson annulations to construct new ring systems. researchgate.netresearchgate.net

The Robinson annulation, a powerful ring-forming reaction, can be employed to synthesize fluorinated cyclohexenones, which are important structural motifs in many biologically active compounds. researchgate.netresearchgate.net The α-fluoro-β-keto ester moiety in this compound can be reacted with a methyl vinyl ketone, for example, to yield a fluorinated bicyclic system. This approach provides a direct route to chiral fluorinated cyclohexenones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Furthermore, the dicarbonyl nature of this molecule allows for its use in the synthesis of fluorinated heterocycles. researchgate.nete-bookshelf.de For example, condensation reactions with hydrazines, hydroxylamines, or ureas can lead to the formation of fluorinated pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic systems are prevalent in a vast number of bioactive compounds. unipa.it

As an advanced synthetic intermediate, this compound provides a platform for the introduction of fluorine into more complex molecular structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or subjected to various olefination reactions.

The versatility of α-fluoro-β-keto esters as building blocks is well-documented. researchgate.net They are considered high-value synthons due to their ability to participate in a wide array of chemical transformations, enabling the construction of intricate molecular architectures with precise control over the placement of the fluorine atom. nih.gov The reactivity of the α-fluoro-β-keto ester moiety allows for further functionalization, leading to the creation of a diverse library of fluorinated compounds.

Contributions to Materials Science

The incorporation of fluorine into organic materials is an emerging area of research with the potential to yield materials with unique and valuable properties. nih.gov Fluorinated compounds can exhibit enhanced thermal stability, chemical resistance, and altered electronic properties. rsc.org The cyclohexane (B81311) ring in this compound, when functionalized with multiple fluorine atoms, can induce a significant molecular dipole moment, a property that is of interest in the design of liquid crystals and other advanced materials. nih.gov

While the direct application of this compound in materials science is not yet extensively documented, its potential as a precursor for fluorinated polymers and liquid crystals is noteworthy. The ability to introduce a fluorinated cyclohexyl motif into a polymer backbone could lead to materials with tailored properties, such as low surface energy and high thermal stability. The unique conformational preferences of fluorinated cyclohexanes could also be exploited in the design of novel liquid crystalline materials. nih.gov

Applications in Agrochemical Research

Fluorine-containing compounds play a crucial role in the modern agrochemical industry, with a significant number of herbicides, insecticides, and fungicides containing at least one fluorine atom. researchgate.netnih.gov The introduction of fluorine can enhance the efficacy and selectivity of agrochemicals, as well as improve their metabolic stability in the environment. researchgate.net

This compound serves as a valuable building block in the synthesis of novel agrochemical candidates. researchgate.net The fluorinated cyclohexanone (B45756) core is a key structural feature in some active compounds. The ability to further elaborate the molecule through reactions at the ketone and ester functionalities allows for the creation of a diverse range of potential agrochemicals. The use of fluorinated building blocks is a predominant strategy for the introduction of fluorine into agrochemical structures. researchgate.net

Use in Analytical Chemistry Method Development

In analytical chemistry, well-characterized chemical compounds are essential for the development and validation of analytical methods. Compounds with a high degree of purity can serve as reference standards for the identification and quantification of analytes in various matrices. While specific applications of this compound as an analytical standard are not widely reported, its availability from chemical suppliers suggests its potential use in this capacity. bldpharm.com For instance, a similar compound, ethyl acetate (B1210297), is used as an analytical standard in various applications. fishersci.comsigmaaldrich.com

Given its specific molecular structure and mass, it could be used as an internal standard in mass spectrometry-based analyses or as a reference compound in the development of chromatographic methods for the separation and analysis of fluorinated compounds.

Potential as a Ligand or Precursor in Catalysis

The coordination chemistry of fluorinated organic molecules is an area of growing interest. The presence of a fluorine atom can influence the electronic properties of a ligand, which in turn can affect the catalytic activity of the corresponding metal complex. The ketone functionality in this compound could potentially coordinate to a metal center, and the fluorine atom in the alpha position would exert a strong electron-withdrawing effect.

While there is no direct evidence of this compound being used as a ligand or catalyst precursor, the reactivity of α-fluoroketones suggests potential for such applications. beilstein-journals.org The interaction of the carbonyl group with a metal center could be modulated by the adjacent fluorine atom, potentially leading to novel catalytic systems with unique reactivity and selectivity. Further research in this area could uncover new applications for this versatile building block in the field of catalysis.

Future Perspectives and Emerging Research Directions for Ethyl 2 Fluoro 2 4 Oxocyclohexyl Acetate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. For Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate, future synthetic strategies will likely focus on sustainability and efficiency. A promising avenue is the adoption of flow chemistry. beilstein-journals.orgvapourtec.comchemistryviews.orgmit.edueurekalert.orgeuropeanpharmaceuticalreview.com This technique offers enhanced safety, particularly when handling hazardous fluorinating agents, and allows for precise control over reaction conditions, often leading to higher yields and purity. beilstein-journals.orgvapourtec.com

Furthermore, there is a growing emphasis on developing synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) due to environmental concerns. eurekalert.orgeuropeanpharmaceuticalreview.comsciencedaily.com Research into alternative, benign fluorinating reagents is crucial. vapourtec.com Enzymatic synthesis presents another sustainable pathway, offering high selectivity under mild conditions and reducing the reliance on traditional, often harsh, chemical methods. nih.gov The development of chemocatalytic and biocatalytic methods for the asymmetric synthesis of related α-fluoroketones and β-keto esters also points towards the potential for producing chiral variants of this compound with high enantioselectivity. acs.orgmit.eduacs.orgjst.go.jpnih.govmdpi.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Compounds

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, versatile | Potential for hazardous conditions, often lower yields, more waste |

| Flow Chemistry | Enhanced safety, precise control, higher yields, scalability | Initial setup costs can be high |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be limiting factors |

| PFAS-Free Synthesis | Environmentally benign | May require development of new reagents and optimization |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic properties conferred by the fluorine atom in this compound can lead to novel reactivity. The conformational preferences of α-fluoroketones are known to influence their reactivity, a phenomenon that warrants further investigation for this specific compound. beilstein-journals.orgnih.gov The presence of both a ketone and an ester functional group, in addition to the fluorine atom, provides multiple sites for chemical modification.

Future research will likely explore the transformation of the cyclohexyl ring and the acetate (B1210297) moiety to generate a diverse library of derivatives. This could involve, for example, stereoselective reductions of the ketone, or functionalization of the α-carbon. The reactivity of related fluorinated β-ketoesters with various nucleophiles suggests a rich area for investigation. osti.gov Understanding the interplay between the different functional groups will be key to unlocking the full synthetic potential of this molecule.

Integration into Automated Synthesis and High-Throughput Experimentation

The complexity of optimizing reactions for fluorinated compounds makes them ideal candidates for automated synthesis and high-throughput experimentation (HTE). bohrium.com These technologies allow for the rapid screening of a wide range of reaction conditions, catalysts, and reagents, significantly accelerating the discovery of optimal synthetic protocols. acs.orgadelphi.edunih.gov

By integrating flow chemistry with automated platforms, it is possible to create self-optimizing systems that can autonomously identify the best conditions for the synthesis of this compound and its derivatives. bohrium.com This approach not only saves time and resources but also generates large datasets that can be used to train machine learning algorithms to predict reaction outcomes.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques are becoming increasingly important for the real-time monitoring of chemical reactions. For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful tool due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for the clear differentiation of various fluorine-containing species in a reaction mixture. acs.orgresearchgate.netrsc.orgnih.govnih.govnumberanalytics.com

The use of in-situ and online monitoring techniques, such as flow NMR, can provide detailed kinetic data and help to identify transient intermediates. acs.orgrsc.org Fluorescence-based probes also offer a high-throughput method for screening reaction conditions and identifying promising leads. nih.gov These advanced analytical methods will be instrumental in unraveling the intricacies of reactions involving this compound.

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are playing an increasingly important role in modern drug discovery and materials science. For this compound, computational methods can be used to predict the physicochemical properties and reactivity of its derivatives. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can help to establish correlations between the molecular structure of derivatives and their biological activity or chemical reactivity. elsevierpure.comresearchgate.netresearchgate.netnih.gov This information can then be used to guide the design of new compounds with tailored properties. For example, by modeling the interaction of different derivatives with a specific biological target, it may be possible to design more potent and selective therapeutic agents. The combination of computational design with automated synthesis and high-throughput screening offers a powerful workflow for the rapid discovery of new and useful molecules based on the this compound scaffold.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key route involves Horner-Wadsworth-Emmons reactions using ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate and cyclohexenone derivatives. For example, n-BuLi in THF at -78°C facilitates enolate formation, followed by quenching with ketones. Optimization includes controlling temperature (-78°C to room temperature) and stoichiometric ratios (e.g., 3:1 substrate:reagent) to minimize side reactions. Post-reaction purification via silica gel chromatography (petroleum ether/EtOAc = 70:30) improves yield .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradients of non-polar to polar solvents (e.g., petroleum ether:EtOAc) is standard. For intermediates prone to hydrolysis (e.g., enol ethers), acidic workup (2N HCl in CH₂Cl₂) followed by extraction and drying over Na₂SO₄ ensures stability. Recrystallization may refine crystalline derivatives, though solvent selection (e.g., EtOH/THF) must avoid ester degradation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to hydrolysis, particularly under acidic or aqueous conditions. Store in anhydrous solvents (e.g., THF, CH₂Cl₂) at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture by using molecular sieves. For long-term stability, derivatize reactive groups (e.g., protect ketones as acetals) .

Advanced Research Questions

Q. What strategies can control stereoselectivity in reactions involving this compound?

- Methodological Answer : Stereochemical outcomes depend on reaction intermediates (e.g., cyclohexylidene vs. enol ethers). Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during ketone alkylation. NMR (¹H/¹⁹F) and X-ray crystallography (for crystalline derivatives) confirm configurations. For example, Z/E isomers in indazole derivatives require chiral HPLC for separation .

Q. How can spectroscopic and computational methods elucidate the reaction mechanisms of this compound?

- Methodological Answer : Combine ¹⁹F NMR to track fluorine environments with DFT calculations (e.g., Gaussian) to model transition states. For example, Diels-Alder reactions involving cyclohexenone intermediates show regioselectivity via frontier molecular orbital analysis. IR spectroscopy identifies carbonyl shifts during hydrolysis or oxidation steps .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored?

- Methodological Answer : It serves as a scaffold for antimalarial tetraoxanes (e.g., RKA182) by forming cyclohexylidene intermediates. Functionalize via nucleophilic substitution (e.g., hydrazine for indazoles) or oxidation (e.g., KMnO₄ for diketones). Tailor reactivity by modifying the ester group (e.g., saponification to carboxylic acids for amide coupling) .

Q. How can researchers troubleshoot low yields or by-products in multi-step syntheses involving this compound?

- Methodological Answer : Monitor reaction progress with TLC (hexane:EtOAc) and LC-MS to identify intermediates. For low yields in DIBAL-H reductions (e.g., ester to alcohol), optimize stoichiometry (1:5 substrate:reagent) and temperature (-78°C to 0°C). Quench reactive intermediates (e.g., aldehydes) with NaBH₄ to prevent polymerization. For diastereomers, employ preparative HPLC with chiral columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.